Pantoprazole-d6

Description

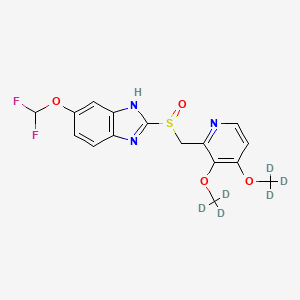

Structure

3D Structure

Properties

IUPAC Name |

2-[[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPSEEYGBUAQFF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678727 | |

| Record name | 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922727-65-9 | |

| Record name | 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Pantoprazole-d6 and its primary use in research

An In-depth Whitepaper on the Core Applications of Pantoprazole-d6 in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a deuterated analog of Pantoprazole, a widely used proton pump inhibitor. This technical guide provides a comprehensive overview of this compound, with a primary focus on its critical role as an internal standard in bioanalytical and pharmacokinetic studies. This document will detail its chemical properties, and present a synthesized experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Quantitative data from relevant studies are summarized, and a logical workflow for its use in bioanalytical assays is visualized.

Introduction to this compound

This compound is a stable isotope-labeled version of Pantoprazole, a potent inhibitor of the gastric H+/K+-ATPase (proton pump). In this compound, six hydrogen atoms in the methoxy groups of the pyridine ring have been replaced with deuterium atoms. This isotopic labeling results in a molecule that is chemically identical to Pantoprazole but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1]

The primary application of this compound in a research setting is as an internal standard for the quantification of Pantoprazole in biological matrices such as plasma and urine.[1][2][3] Its use is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 2-[[3,4-bis(trideuteriomethoxy)-2-pyridinyl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole |

| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S |

| Molecular Weight | Approximately 389.4 g/mol |

| CAS Number | 922727-65-9 |

| Appearance | White to Off-White Solid |

| Purity | Typically ≥99% deuterated forms (d₁-d₆) |

Role in Bioanalytical Methodologies

The most significant application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Pantoprazole. These assays are fundamental in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

General Experimental Workflow

The use of this compound as an internal standard typically follows a standardized workflow in a bioanalytical laboratory. The key steps are outlined in the diagram below.

Bioanalytical workflow for Pantoprazole quantification.

Detailed Experimental Protocol (Synthesized)

The following is a synthesized, representative protocol for the quantification of Pantoprazole in human plasma using this compound as an internal standard, based on common methodologies found in the literature.

Materials and Reagents

-

Pantoprazole reference standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile and/or methanol

-

Ammonium acetate

-

Formic acid or acetic acid

-

Human plasma (with anticoagulant)

-

Deionized water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of Pantoprazole and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Pantoprazole stock solution to create calibration standards and quality control (QC) samples. A typical calibration curve might range from 5 to 5000 ng/mL.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile).

Sample Preparation

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at approximately 10,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters.

| Parameter | Typical Conditions |

| HPLC Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm)[4] |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate)[4] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pantoprazole) | m/z 384.1 → 200.0[5][6] |

| MRM Transition (this compound) | m/z 390.1 → 206.0 (example for d6) or 387.1 -> 203.1 (for d3)[4][7] |

Quantitative Data Summary

The following tables present a summary of quantitative performance data from various studies that have developed and validated LC-MS/MS methods for Pantoprazole quantification using a deuterated internal standard.

Table 1: Method Linearity and Sensitivity

| Study Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Li et al. (2011)[5] | 5 - 5000 | 5 |

| Challa et al. (2010)[4] | 10 - 3000 | 10 |

| Anonymous (Journal unknown)[2] | 5 - 6000 | 5 |

| Jiao et al. (2017)[7] | 5 - 10000 | 5 |

Table 2: Method Precision and Accuracy

| Study Reference | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Li et al. (2011)[5] | 0.79 - 5.36 | 0.91 - 12.67 | 97.9 - 98.2 |

| Challa et al. (2010)[4] | 1.13 - 1.54 | 1.76 - 2.86 | Not explicitly stated |

| Anonymous (Journal unknown)[2] | < 6.5 | < 6.5 | Within ±7% (as relative error) |

| Jiao et al. (2017)[7] | < 10.0 | < 10.0 | -5.6 to 0.6 (as % bias) |

Signaling Pathways and Logical Relationships

While Pantoprazole itself acts on a specific signaling pathway (the H+/K+-ATPase proton pump), this compound's role is not in pathway modulation but in the analytical process to measure the parent drug. The logical relationship central to its use is the principle of isotope dilution mass spectrometry.

Principle of isotope dilution using this compound.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods provides the necessary reliability for the accurate quantification of Pantoprazole in complex biological matrices. The methodologies outlined in this guide demonstrate a robust and reproducible approach to its application, underscoring its importance in advancing pharmacokinetic and bioequivalence research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application [journal11.magtechjournal.com]

- 3. trace.tennessee.edu [trace.tennessee.edu]

- 4. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]

- 7. A chiral LC-MS/MS method for the enantioselective determination of R-(+)- and S-(-)-pantoprazole in human plasma and its application to a pharmacokinetic study of S-(-)-pantoprazole sodium injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Pantoprazole-d6 chemical structure and properties

An In-depth Technical Guide to Pantoprazole-d6

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals. This compound is the deuterated analog of Pantoprazole, a widely used proton pump inhibitor (PPI). The inclusion of deuterium atoms makes it an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Pantoprazole.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Pantoprazole, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methoxy groups of the pyridine ring. This isotopic labeling minimally affects the compound's chemical behavior but provides a distinct mass difference, crucial for its use in quantitative analysis.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[[3,4-bis(trideuteriomethoxy)-2-pyridinyl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole | [1] |

| CAS Number | 922727-65-9 | [2] |

| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S | [2] |

| Molecular Weight | 389.4 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2][3] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [2] |

Mechanism of Action

Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[4] It acts as a prodrug, which, after absorption, is activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[5] The activated form, a sulfenamide, then covalently binds to the cysteine residues of the H⁺/K⁺-ATPase (proton pump).[6][7] This irreversible binding inactivates the pump, thereby inhibiting the final step of both basal and stimulated gastric acid production.[4][6] The antisecretory effect can last for more than 24 hours, as the resumption of acid secretion requires the synthesis of new H⁺/K⁺-ATPase enzymes.[6][8]

Caption: Mechanism of action of Pantoprazole.

Pharmacokinetic Properties

The pharmacokinetic profile of Pantoprazole has been extensively studied. As an isotopologue, this compound is expected to have very similar pharmacokinetic properties to the unlabeled drug, making it an ideal internal standard.

-

Absorption: Pantoprazole is rapidly absorbed after oral administration, with an absolute bioavailability of about 77%.[9][10] Peak plasma concentrations are typically reached within 2 to 3 hours.[10][11]

-

Distribution: The apparent volume of distribution is approximately 11.0 to 23.6 liters, and it is about 98% bound to serum proteins, primarily albumin.[8][9][10]

-

Metabolism: Pantoprazole is extensively metabolized in the liver by the cytochrome P450 (CYP) system.[4][6] The main metabolic pathway is demethylation by CYP2C19, followed by sulfation.[4][12] Another pathway involves oxidation by CYP3A4.[4][12] The metabolites are considered to have no significant pharmacological activity.[6]

-

Excretion: The majority of metabolites (around 80%) are excreted in the urine, with the remainder eliminated in the feces.[10] The serum elimination half-life is approximately 1.1 hours.[10]

Table 2: Key Pharmacokinetic Parameters of Pantoprazole

| Parameter | Value | Reference |

| Bioavailability | ~77% | [9][10] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 2 - 3 hours | [10][11] |

| Plasma Protein Binding | ~98% | [8][10] |

| Elimination Half-Life (t₁/₂) | ~1.1 hours | [10] |

| Primary Metabolism | Hepatic (CYP2C19, CYP3A4) | [4][12] |

| Primary Route of Excretion | Renal (~80%) | [10] |

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Pantoprazole in biological matrices.[2][13] Below are generalized protocols for its synthesis and its application in a typical bioanalytical method.

General Synthesis Pathway

The synthesis of Pantoprazole involves a two-step process.[14][15] The synthesis of this compound would follow the same pathway, utilizing deuterated starting materials.

-

Condensation: 5-(difluoromethoxy)-1H-benzimidazole-2-thiol is condensed with 2-chloromethyl-3,4-di(methoxy-d3)-pyridinium hydrochloride. This reaction forms the thioether intermediate.[14]

-

Oxidation: The resulting thioether is then oxidized using a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, to yield this compound (the sulfoxide).[14]

Quantification of Pantoprazole in Plasma by LC-MS/MS

This protocol outlines a general procedure for the determination of Pantoprazole concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as the internal standard.

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid (e.g., 0.1%).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Pantoprazole: m/z 384.1 → 200.0[16]

-

This compound: m/z 390.1 → 206.0 (hypothetical, based on d6 labeling)

-

-

Optimize MS parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Pantoprazole to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Pantoprazole in the unknown samples by interpolating their peak area ratios from the calibration curve using a weighted linear regression model.

Caption: Bioanalytical workflow for Pantoprazole.

References

- 1. This compound | C16H15F2N3O4S | CID 49849848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 922727-65-9 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Pantoprazole Sodium Delayed-Release Tablets [dailymed.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Pantoprazole - Wikipedia [en.wikipedia.org]

- 7. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pantoprazole - Page 3 [medscape.com]

- 10. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. pfizermedical.com [pfizermedical.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pantoprazole-d6: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity of Pantoprazole-d6, a deuterated internal standard crucial for accurate bioanalytical and pharmacokinetic studies. This document outlines the typical specifications, analytical methodologies, and the biochemical pathway relevant to its parent compound, Pantoprazole.

Certificate of Analysis: A Representative Profile

A Certificate of Analysis (CoA) for a high-purity deuterated internal standard like this compound is a critical document that guarantees its identity, purity, and suitability for quantitative analysis. While CoAs are batch-specific, this section presents a representative summary of the data and specifications typically provided.

Table 1: Representative Certificate of Analysis for this compound

| Test | Specification | Method |

| Identity | ||

| ¹H-NMR Spectroscopy | Conforms to structure | NMR |

| Mass Spectrometry | Conforms to structure and mass | ESI-MS |

| Purity | ||

| Chemical Purity (by HPLC) | ≥ 99.0% | HPLC |

| Isotopic Purity | ≥ 98% Deuterated forms (d1-d6) | Mass Spectrometry |

| Physical Properties | ||

| Appearance | White to Off-White Solid | Visual |

| Solubility | Soluble in DMSO | Visual |

| Residual Solvents | ||

| As per USP <467> | Meets requirements | GC-HS |

| Inorganic Impurities | ||

| Residue on Ignition | ≤ 0.1% | USP <281> |

| Heavy Metals | ≤ 20 ppm | USP <231> |

| Assay | ||

| Quantitative NMR (qNMR) | 98.0% - 102.0% | qNMR |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of this compound. The following sections describe the methodologies for the key experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate this compound from its potential impurities. Given that deuteration does not significantly alter the chromatographic behavior, methods for Pantoprazole can be adapted.[1][2]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 290 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol or acetonitrile and then diluted with the mobile phase to an appropriate concentration.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a definitive technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer, typically coupled with a liquid chromatograph (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Analysis:

-

Identity: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound.

-

Isotopic Purity: The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of the d6 species relative to the less deuterated (d1-d5) and non-deuterated forms. A high isotopic purity is crucial to minimize interference in quantitative assays.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound. The absence or significant reduction of signals corresponding to the deuterated positions confirms the successful isotopic labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl₃).

-

Analysis: The ¹H-NMR spectrum is compared with that of a non-deuterated Pantoprazole reference standard. The signals for the methoxy protons at the 3 and 4 positions of the pyridine ring should be absent or greatly diminished in the this compound spectrum.

Visualizations: Workflows and Pathways

Visual diagrams are provided to clarify the experimental workflow for purity analysis and the mechanism of action of Pantoprazole.

Experimental Workflow for Purity Analysis of this compound

Caption: Workflow for this compound Analysis.

Signaling Pathway of Pantoprazole's Mechanism of Action

Pantoprazole is a proton pump inhibitor that works by irreversibly blocking the H⁺/K⁺ ATPase in gastric parietal cells.[4][5]

Caption: Pantoprazole's Mechanism of Action.

References

The Role of Pantoprazole-d6 as an Internal Standard in Bioanalytical Applications: A Technical Guide

Introduction

Pantoprazole is a widely prescribed proton pump inhibitor (PPI) used to treat acid-related gastrointestinal conditions such as GERD and Zollinger-Ellison Syndrome.[1][2] Accurate quantification of pantoprazole in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies during drug development. The "gold standard" for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of an appropriate internal standard (IS) to ensure accuracy and precision.[3][4] A stable isotope-labeled (SIL) internal standard, such as Pantoprazole-d6, is considered the ideal choice.

This technical guide provides an in-depth exploration of the mechanism of action of this compound as an internal standard. It details the pharmacological action of pantoprazole, the principles of internal standardization, and presents a representative bioanalytical protocol with quantitative data and workflow visualizations for researchers, scientists, and drug development professionals.

The Pharmacological Mechanism of Action of Pantoprazole

Pantoprazole reduces gastric acid secretion by irreversibly inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, also known as the proton pump.[5][6] This enzyme represents the final step in the gastric acid secretion pathway.[1] Pantoprazole is a prodrug that, in the acidic environment of the parietal cell canaliculi, is converted to its active sulfenamide form.[1][7] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, inactivating the pump.[1][8] Because the binding is irreversible, acid secretion can only resume once new proton pumps are synthesized and expressed, leading to a prolonged duration of action of over 24 hours.[1][8]

Principles of Internal Standardization in Bioanalysis

Bioanalytical methods are susceptible to variations that can compromise accuracy. These include sample loss during extraction, injection volume variability, and fluctuations in mass spectrometer response (known as matrix effects).[4][9] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample at the beginning of the workflow.[9]

The ideal internal standard is a stable isotope-labeled version of the analyte.[10][11] this compound is the deuterated form of pantoprazole, where six hydrogen atoms have been replaced by deuterium.[12] This substitution makes it chemically and physically almost identical to the native pantoprazole.[9]

The core principle: Because this compound behaves identically to pantoprazole during sample preparation and analysis, it experiences the same degree of loss and the same matrix effects.[4][9] While they are indistinguishable chromatographically (they co-elute), they are easily differentiated by the mass spectrometer due to the mass difference.[11] Therefore, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratiometric approach effectively cancels out variations, leading to highly accurate and precise results.[9]

A Representative Bioanalytical Protocol

The following protocol outlines a typical LC-MS/MS method for the quantification of pantoprazole in human plasma using this compound as the internal standard.

Experimental Workflow

The general workflow involves spiking plasma samples with the internal standard, preparing the sample to remove proteins and interferences, separating the analyte from remaining matrix components using HPLC, and finally, detecting and quantifying the analyte and internal standard using tandem mass spectrometry.

Methodologies

-

Sample Preparation (Protein Precipitation): A simple and rapid method involves protein precipitation.[3] To a 100 µL plasma sample, 20 µL of this compound working solution is added, followed by 300 µL of methanol to precipitate plasma proteins. The sample is vortexed and then centrifuged at high speed (e.g., 10,000 rpm) for 10 minutes. The resulting supernatant is transferred for injection into the LC-MS/MS system.[3][13]

-

Liquid Chromatography: Chromatographic separation is typically achieved on a C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm).[14] An isocratic mobile phase, such as a mixture of 10 mM ammonium acetate and acetonitrile (30:70, v/v), is used at a flow rate of 0.6 mL/min.[14] This allows for consistent and reproducible separation of pantoprazole from endogenous plasma components.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[14] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[15] Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Quantitative Data

The following tables summarize typical parameters for an LC-MS/MS bioanalytical method for pantoprazole.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Pantoprazole | 384.2 | 200.1 | ESI Positive | [14] |

| Pantoprazole-d3* | 387.1 | 203.1 | ESI Positive | [14] |

| Pantoprazole | 384.1 | 200.0 | ESI Positive |[3] |

Note: Data for this compound would be similar, with a higher mass shift. The referenced study used Pantoprazole-d3.

Table 2: Chromatographic and Method Performance Parameters

| Parameter | Value | Reference |

|---|---|---|

| HPLC Column | Zorbax SB-C18, 4.6x75mm, 3.5µm | [14] |

| Mobile Phase | 10mM Ammonium Acetate : Acetonitrile (30:70) | [14] |

| Flow Rate | 0.6 mL/min | [14] |

| Linearity Range | 10 - 3000 ng/mL | [14] |

| LLOQ | 5 ng/mL | [3] |

| Inter-day Precision (%CV) | 1.76 - 2.86% | [14] |

| Recovery | > 77% |[3] |

This compound serves as the ideal internal standard for the bioanalysis of pantoprazole due to its fundamental properties. Its "mechanism of action" is not pharmacological but analytical; it perfectly mimics the behavior of the analyte throughout the entire experimental procedure. By co-eluting chromatographically while being distinct in mass, it enables a ratiometric measurement that corrects for virtually all sources of analytical variability. This ensures that the data generated for critical drug development studies are of the highest accuracy, precision, and reliability.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pantoprazole - Wikipedia [en.wikipedia.org]

- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. droracle.ai [droracle.ai]

- 6. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 8. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study | Semantic Scholar [semanticscholar.org]

- 14. Development and validation of a sensitive bioanalytical method for the quantitative estimation of pantoprazole in human plasma samples by LC-MS/MS: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sensitive liquid chromatography–tandem mass spectrometry method for the determination of pantoprazole sodium in human urine - Arabian Journal of Chemistry [arabjchem.org]

Deuterated Pantoprazole for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. This technical guide provides a comprehensive overview of the application of deuterated pantoprazole as an internal standard in the mass spectrometric quantification of pantoprazole. Pantoprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2] Accurate measurement of its concentration in biological matrices is crucial for drug development, clinical monitoring, and bioequivalence studies.[3]

Deuterated pantoprazole, typically pantoprazole-d4, serves as an ideal internal standard because its chemical and physical properties are nearly identical to those of the unlabeled analyte.[4] This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. The key difference lies in its increased mass due to the deuterium atoms, allowing for its distinct detection and quantification by the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.

This guide will delve into the synthesis of deuterated pantoprazole, its metabolic pathways, detailed experimental protocols for its use in LC-MS/MS analysis, and a summary of relevant quantitative data.

Synthesis of Deuterated Pantoprazole

The synthesis of pantoprazole involves a two-step process: the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride to form the thioether intermediate, followed by oxidation to pantoprazole.[5][6]

For the synthesis of deuterated pantoprazole, specifically pantoprazole-d4 where the deuterium atoms are on the methyl groups of the pyridine ring, a deuterated starting material is required. The synthesis would proceed as follows:

-

Synthesis of Deuterated Precursor: The synthesis begins with the preparation of (3,4-di(methoxy-d3)-pyridin-2-yl)methanol. This can be achieved by using a deuterated methylating agent, such as iodomethane-d3 (CD3I), to introduce the deuterated methyl groups onto the pyridine ring precursor.

-

Chlorination: The deuterated alcohol is then converted to 2-(chloromethyl)-3,4-di(methoxy-d3)pyridine hydrochloride.

-

Condensation: This deuterated chloromethyl pyridine derivative is then condensed with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in the presence of a base to yield the deuterated thioether intermediate.

-

Oxidation: Finally, the deuterated thioether is oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to produce pantoprazole-d4.

Metabolic Pathways of Pantoprazole

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and, to a lesser extent, CYP3A4.[7][8][9] The major metabolic pathways are:

-

Demethylation: CYP2C19 mediates the O-demethylation of the methoxy group at the 4-position of the pyridine ring, leading to the formation of 5-hydroxypantoprazole.[10][11] This metabolite is subsequently sulfated.[7]

-

Oxidation: CYP3A4 is responsible for the oxidation of the sulfide moiety to form pantoprazole sulfone.[7][10]

The use of a deuterated internal standard is crucial in metabolic studies to accurately quantify the parent drug and its metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. benchchem.com [benchchem.com]

- 6. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medscape.com [medscape.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Pantoprazole-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole-d6 is the deuterated analog of Pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, analytical methodologies for its quantification, and its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

This compound is a stable isotope-labeled version of Pantoprazole, where six hydrogen atoms on the two methoxy groups of the pyridine ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantitative analysis of Pantoprazole in biological matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The increased mass due to deuterium labeling allows for its differentiation from the unlabeled drug without significantly altering its chemical properties and chromatographic behavior.

Pantoprazole itself is a substituted benzimidazole that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[3][4] It is used in the treatment of various acid-related conditions, including gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome.[3]

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | 6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | [3] |

| Synonyms | This compound, [2H6]-Pantoprazole, this compound (dimethyl-d6) | [2] |

| CAS Number | 922727-65-9 | [3] |

| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S | [3] |

| Molecular Weight | 389.4 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥99% deuterated forms (d₁-d₆) | [3] |

| Melting Point | 139-140 °C (deuterated form not specified, value for non-deuterated Pantoprazole) | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO | [2][3] |

| Storage | -20°C | [2][3] |

| Stability | ≥ 4 years at -20°C | [3] |

Mechanism of Action

Pantoprazole, and by extension this compound, is a proton pump inhibitor that suppresses gastric acid secretion. The mechanism involves the irreversible inhibition of the H+/K+-ATPase enzyme system located on the secretory surface of gastric parietal cells. This enzyme is responsible for the final step in the secretion of gastric acid. Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cell canaliculus. The activated form then covalently binds to cysteine residues on the H+/K+-ATPase, inactivating the pump and leading to a prolonged reduction in acid secretion.[3][4]

Experimental Protocols

Synthesis of this compound

A general synthetic route for Pantoprazole involves the condensation of a substituted 2-mercaptobenzimidazole with a substituted 2-chloromethylpyridine, followed by oxidation of the resulting sulfide to a sulfoxide. For the synthesis of this compound, deuterated methanol (CD₃OD) would be used as a precursor to introduce the trideuteriomethoxy groups onto the pyridine ring.

General Synthetic Workflow:

A plausible detailed protocol, based on general benzimidazole synthesis, would involve:

-

Preparation of 2-chloromethyl-3,4-di(methoxy-d3)pyridine hydrochloride: This intermediate can be synthesized from 2-chloromethyl-3,4-dihydroxypyridine hydrochloride by etherification using a deuterated methylating agent like iodomethane-d3 (CD₃I) in the presence of a base.

-

Condensation: 2-chloromethyl-3,4-di(methoxy-d3)pyridine hydrochloride is then condensed with 5-(difluoromethoxy)-2-mercaptobenzimidazole in a suitable solvent (e.g., ethanol, isopropanol) in the presence of a base (e.g., sodium hydroxide) to form the this compound sulfide intermediate.

-

Oxidation: The sulfide intermediate is oxidized to the sulfoxide (this compound) using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite. The reaction conditions need to be carefully controlled to avoid over-oxidation to the sulfone impurity.

-

Purification: The crude this compound is purified by techniques such as recrystallization or column chromatography to achieve the desired purity.

Quantification of Pantoprazole using this compound by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of pantoprazole in biological samples. A typical experimental workflow is as follows:

Detailed Protocol:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol).

-

Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol, followed by vortexing and centrifugation.

-

Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for sample clean-up and concentration.[5]

-

The resulting supernatant or eluate is then transferred for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.[5][6]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[5][6]

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.[6]

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[5][6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Other Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.

-

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of standards containing known concentrations of Pantoprazole and a fixed concentration of this compound.

-

The ratio of the peak area of Pantoprazole to the peak area of this compound is plotted against the concentration of Pantoprazole.

-

The concentration of Pantoprazole in the unknown samples is then determined from this calibration curve.

-

Spectral Data

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of Pantoprazole would show characteristic signals for the aromatic protons on the benzimidazole and pyridine rings, the methylene protons, and the methoxy protons. In the ¹H NMR spectrum of this compound, the signals corresponding to the methoxy protons would be absent due to the deuterium substitution.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Pantoprazole would display distinct signals for each carbon atom in the molecule. The spectrum of this compound would be very similar, with minor shifts possible for the carbons attached to the deuterated methoxy groups.

-

FT-IR Spectroscopy: The FT-IR spectrum of Pantoprazole shows characteristic absorption bands for its functional groups. Key peaks include those for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, C=C stretching (aromatic), and a strong S=O stretching absorption around 1041 cm⁻¹.[8][9] The FT-IR spectrum of this compound would be very similar, with potential subtle shifts in bands associated with the deuterated methoxy groups.

-

Mass Spectrometry: The mass spectrum of Pantoprazole under ESI+ conditions shows a prominent protonated molecular ion [M+H]⁺ at m/z 384.1.[5][7] For this compound, the corresponding [M+H]⁺ ion would be observed at m/z 390.1.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Pantoprazole in various matrices. Its physical and chemical properties are nearly identical to those of Pantoprazole, making it an excellent internal standard for LC-MS/MS analysis. This technical guide provides a foundational understanding of this compound, its synthesis, analytical applications, and mechanism of action, which will be beneficial for researchers and professionals in the pharmaceutical sciences. Further detailed experimental validation and characterization are recommended for specific research applications.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | 922727-65-9 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Pantoprazole-d7 Sodium Salt (d6 Major) | LGC Standards [lgcstandards.com]

- 5. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitive liquid chromatography–tandem mass spectrometry method for the determination of pantoprazole sodium in human urine - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Pantoprazole-d6 supplier and CAS number

An In-depth Technical Guide to Pantoprazole-d6

This technical guide provides comprehensive information on this compound, a deuterated analog of Pantoprazole. It is intended for researchers, scientists, and drug development professionals, offering details on its chemical properties, suppliers, mechanism of action, and application in quantitative analysis.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of Pantoprazole, primarily used as an internal standard for the quantification of Pantoprazole in biological samples using mass spectrometry techniques like GC- or LC-MS.[1][2][3][] The deuterium labeling provides a distinct mass difference, allowing for precise and accurate measurement.

| Property | Value |

| CAS Number | 922727-65-9[1][2][3] |

| Formal Name | 6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[1][3] |

| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S[1][3] |

| Formula Weight | 389.4[1][3] |

| Purity | ≥99% deuterated forms (d₁-d₆)[1][3] |

| Formulation | A solid[1][3] |

| Solubility | Soluble in DMSO[1][3] |

This compound Suppliers

This compound is available from several chemical suppliers that specialize in reference standards and research chemicals.

| Supplier | Website |

| Cayman Chemical | --INVALID-LINK--[1] |

| Veeprho | --INVALID-LINK--[2] |

| BOC Sciences | --INVALID-LINK--[][] |

| Simson Pharma Limited | --INVALID-LINK--[6] |

| Clearsynth | --INVALID-LINK--[7] |

| Acanthus Research | --INVALID-LINK--[8] |

| Biomol.com | --INVALID-LINK--[3] |

Note: Availability may vary. It is recommended to contact the suppliers directly for current stock status and pricing.

Mechanism of Action of Pantoprazole

Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[9][10] It acts by irreversibly binding to the H⁺/K⁺-ATPase (proton pump) on the secretory surface of gastric parietal cells.[9][11][12] This action inhibits the final step in gastric acid production, blocking both basal and stimulated acid secretion.[12][13] Because the binding is irreversible, acid production can only resume once new proton pumps are synthesized.[9][11]

Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of pantoprazole in biological matrices like plasma or serum.[1][2]

Key Advantages of Using this compound as an IS:

-

Similar Chemical Properties: It behaves almost identically to the unlabeled analyte (Pantoprazole) during sample extraction, chromatography, and ionization.

-

Mass Difference: The six deuterium atoms provide a clear mass shift (typically +6 Da), preventing interference with the analyte signal in the mass spectrometer.

-

Correction for Variability: It effectively corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response, leading to higher accuracy and precision.

Generalized Experimental Protocol for LC-MS Quantification

Below is a detailed methodology for a typical experiment involving the quantification of pantoprazole in plasma using this compound as an internal standard.

Objective: To determine the concentration of pantoprazole in human plasma samples.

Materials:

-

Human plasma samples

-

Pantoprazole analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Pantoprazole in DMSO.

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Pantoprazole stock solution with a suitable solvent (e.g., 50:50 ACN:Water) to create a series of calibration standards at known concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution (at a fixed concentration, e.g., 100 ng/mL) to each tube and vortex briefly.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or 96-well plate for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate pantoprazole from matrix components (e.g., 5% to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pantoprazole: Monitor the specific precursor-to-product ion transition.

-

This compound: Monitor the corresponding shifted precursor-to-product ion transition.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both Pantoprazole and this compound.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of pantoprazole in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for quantitative analysis using this compound.

Pharmacological Data (Pantoprazole)

The following data pertains to the unlabeled parent compound, Pantoprazole, and is crucial for understanding its biological activity.

| Parameter | Value | Context |

| IC₅₀ | 6.8 µM | H⁺/K⁺-ATPase activity in porcine gastric membrane vesicles[1][3] |

| ED₅₀ | 1.3 mg/kg | Reduction of basal gastric acid secretion in pylorus-ligated rats[1][3] |

| ED₅₀ | 0.8 mg/kg | Inhibition of mepirizole-induced gastric acid secretion in anesthetized rats[1][3] |

| ED₅₀ | 0.5 mg/kg | Inhibition of mepirizole-induced duodenal lesions in rats[1][3] |

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | CAS 922727-65-9 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Pantoprazole D6 | CAS No- 922727-65-9 | Simson Pharma Limited [simsonpharma.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Pantoprazol-D6 (Racemic) - Acanthus Research [acanthusresearch.com]

- 9. Pantoprazole - Wikipedia [en.wikipedia.org]

- 10. Pantoprazole: a proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Pantoprazole-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Pantoprazole-d6. As this compound is a deuterated internal standard of Pantoprazole, its physicochemical properties are expected to be nearly identical to the non-deuterated form. Therefore, this document primarily leverages data from studies on Pantoprazole and its common pharmaceutical salt, Pantoprazole sodium sesquihydrate, to provide a detailed profile applicable to this compound for research and development purposes.

Introduction to this compound

This compound is the deuterium-labeled version of Pantoprazole, a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. It is primarily used as an internal standard for the quantification of Pantoprazole in biological samples by mass spectrometry. Structurally, it is a substituted benzimidazole, a weak base with a pKa of approximately 4, making its stability highly pH-dependent.[1] Given its acid-labile nature, understanding its solubility and stability is critical for its use in analytical method development and other research applications.

Solubility Profile

The solubility of this compound, inferred from data on Pantoprazole and its sodium salt, has been determined in a range of organic and aqueous solvents. This information is crucial for the preparation of stock solutions and for conducting in-vitro and in-vivo studies.

Quantitative Solubility Data

The following table summarizes the solubility of Pantoprazole in various solvents. These values are a reliable reference for this compound.

| Solvent | Solubility (mg/mL) | Classification |

| DMSO | ~30 - 90 | Freely Soluble |

| Dimethylformamide (DMF) | ~30 | Freely Soluble |

| Methanol | 12.377 ± 0.909 | Freely Soluble |

| Water | 18.781 ± 0.436 | Freely Soluble |

| Ethanol | 7.864 ± 0.436 | Freely Soluble |

| Acetone | 4.604 ± 0.667 | Soluble |

| Chloroform | 3.095 ± 0.454 | Soluble |

| Phosphate Buffer (pH 6.8) | 0.490 ± 0.006 | Sparingly Soluble |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | Sparingly Soluble |

| Simulated Gastric Fluid (SGF) | 1.483 ± 0.066 | Slightly Soluble |

Note: Solubility classifications are based on USP definitions. Discrepancies in reported values may be due to different experimental conditions, such as the use of the free base or a salt form (e.g., sodium sesquihydrate).[1][2][3][4]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container, typically a glass flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in mg/mL or other appropriate units.

Stability Profile

The stability of Pantoprazole is highly dependent on pH, temperature, and exposure to light and oxidizing agents. Forced degradation studies on Pantoprazole provide a clear indication of the stability of this compound under various stress conditions.

Summary of Stability and Degradation

The following table summarizes the stability of Pantoprazole under different conditions.

| Condition | Stability | Major Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Highly Unstable | Sulfide and Sulfone impurities |

| Alkaline (e.g., 0.1 M NaOH) | Stable | Minimal degradation |

| Oxidative (e.g., 3% H₂O₂) | Unstable | Sulfone impurity |

| Thermal (e.g., 60°C) | Stable | Minimal degradation |

| Photolytic (UV/Sunlight) | Unstable | Various photolytic degradants |

Data compiled from forced degradation studies on Pantoprazole.[5][6][7][8]

Key Observations:

-

Acidic Conditions: Pantoprazole degrades rapidly in acidic environments. The degradation half-life is approximately 2.8 hours at pH 5.0.[9][10] This degradation often results in a yellowing of the solution.[1]

-

Neutral/Alkaline Conditions: The drug is significantly more stable at neutral to alkaline pH. At pH 7.8, the degradation half-life extends to about 220 hours.[9][10]

-

Oxidative Stress: Pantoprazole is susceptible to oxidation, leading to the formation of the sulfone derivative as a primary degradation product.[5]

-

Photostability: Exposure to light can induce degradation.[5][8]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a drug substance.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a buffer at neutral pH).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as outlined in the table above (acidic, alkaline, oxidative, thermal, and photolytic).

-

Sample Treatment: After a defined exposure time, the stressed samples are neutralized or diluted as necessary to halt further degradation.

-

HPLC Analysis: The samples are analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products.

-

Data Evaluation: The percentage of degradation is calculated, and the purity of the this compound peak is assessed to ensure the specificity of the method.

Degradation Pathway

The degradation of Pantoprazole, and by extension this compound, in acidic conditions is integral to its mechanism of action but also a primary stability concern.

In the acidic environment of gastric parietal cells, Pantoprazole undergoes a proton-catalyzed conversion to a reactive thiophilic sulfenamide cation. This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[1] However, under forced degradation conditions, other pathways dominate, leading to the formation of impurities such as the sulfide and sulfone derivatives.[11]

Conclusion

This technical guide provides a detailed overview of the solubility and stability of this compound, based on extensive data available for Pantoprazole. The provided tables and experimental protocols offer a practical resource for researchers and drug development professionals. The inherent instability of this compound in acidic media and its susceptibility to oxidative and photolytic degradation are critical factors to consider in the design of analytical methods and other experimental studies. By understanding these properties, scientists can ensure the accurate and reliable use of this compound as an internal standard and in various research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. ijpba.in [ijpba.in]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. ajrconline.org [ajrconline.org]

- 8. actascientific.com [actascientific.com]

- 9. saudijournals.com [saudijournals.com]

- 10. banglajol.info [banglajol.info]

- 11. benchchem.com [benchchem.com]

Pantoprazole-d6: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and disposal of Pantoprazole-d6. The information is intended for researchers, scientists, and drug development professionals who work with this deuterated analog of a widely used proton pump inhibitor.

Chemical and Physical Properties

This compound is the deuterated form of Pantoprazole, an irreversible proton pump inhibitor. It is primarily used as an internal standard in pharmacokinetic studies and other quantitative analyses involving Pantoprazole.

| Property | Value |

| Chemical Name | 6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole |

| CAS Number | 922727-65-9 |

| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S |

| Molecular Weight | 389.4 g/mol |

| Appearance | Solid |

| Purity | ≥99% deuterated forms (d₁-d₆) |

| Solubility | Soluble in DMSO |

Toxicological Data

Acute Toxicity of Pantoprazole (Oral Administration) [1]

| Species | Sex | Maximum Non-Lethal Dose (mg/kg) | Minimum Lethal Dose (mg/kg) |

| Mice | Male | 750 | - |

| Female | 500 | - | |

| Rat | Male & Female | 700 | 900 |

| Beagle Dog | - | 300 | 1000 |

Carcinogenicity: Long-term studies in rodents have shown that Pantoprazole can be carcinogenic, leading to the development of enterochromaffin-like (ECL) cell hyperplasia and neuroendocrine cell tumors in the stomach in a dose-related manner.[1]

Reproductive and Developmental Toxicity: Studies in rats and rabbits with Pantoprazole have not shown any evidence of teratogenicity.[1] No adverse effects on fertility and general reproductive performance were observed in rats.[1]

Hazard Identification and Safety Precautions

Based on the data for Pantoprazole, this compound should be handled as a substance that may be harmful if swallowed and may cause cancer.[2]

GHS Hazard Statements:

-

H350: May cause cancer.[2]

Precautionary Statements:

-

P201: Obtain special instructions before use.[2]

-

P202: Do not handle until all safety precautions have been read and understood.[2]

-

P281: Use personal protective equipment as required.[2]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container in accordance with all local and national regulations.[2]

Handling and Storage

Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel.

Storage:

-

Store at -20°C for long-term stability.[3]

-

The compound is stable for at least 4 years under these conditions.[3]

-

Keep in a tightly sealed container.

-

Protect from light.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Minimize dust generation and accumulation.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Wash hands thoroughly after handling.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standardized methodologies are employed for evaluating the safety of pharmaceutical compounds. Below are generalized workflows for key safety-related procedures.

General Workflow for Handling a Chemical Spill

References

Methodological & Application

Application Note: High-Throughput Quantification of Pantoprazole in Human Plasma Using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of pantoprazole in human plasma. The assay utilizes protein precipitation for sample preparation and Pantoprazole-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Pantoprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a reliable LC-MS/MS method for the determination of pantoprazole in human plasma, employing this compound as the internal standard for optimal quantification.

Experimental Protocols

Materials and Reagents

-

Pantoprazole and this compound reference standards

-

HPLC-grade acetonitrile and methanol

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve pantoprazole and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the pantoprazole stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

-

Aliquot 100 µL of human plasma (blank, standard, or sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.6 mL/min[1] |

| Gradient | Isocratic or a simple gradient (e.g., 70% B)[2] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 2-3 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Table 1: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pantoprazole | 384.1 | 200.1[3] |

| This compound | 390.1 | 206.0 |

Method Validation Data

Linearity

The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL for pantoprazole in human plasma.[4][5]

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Pantoprazole | 5 - 5000 | > 0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations.

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 15 | < 15 | 85-115 | < 15 | 85-115 |

| Medium | 2500 | < 15 | 85-115 | < 15 | 85-115 |

| High | 4000 | < 15 | 85-115 | < 15 | 85-115 |

Data presented here are representative and based on typical performance. Actual results may vary.

Limit of Quantification (LOQ)

The lower limit of quantification (LLOQ) for pantoprazole in human plasma was determined to be 5 ng/mL, with acceptable precision and accuracy.[5]

Data Analysis

The concentration of pantoprazole in the samples was determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of pantoprazole in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This method is well-suited for high-throughput analysis in pharmacokinetic and bioequivalence studies.

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of pantoprazole.

References

- 1. Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study of novel formulated effervescent granules with its marketed tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS Determination of Pantoprazole in Human Plasma and Its Application [journal11.magtechjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalytical Method for Pantoprazole in Human Plasma Using LC-MS/MS with Pantoprazole-d6 as an Internal Standard

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of pantoprazole in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pantoprazole-d6 as the stable isotope-labeled internal standard (IS). A simple and rapid protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The method has been validated over a linear range of 5 to 5000 ng/mL and has demonstrated excellent accuracy, precision, and recovery. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of pantoprazole.

Introduction

Pantoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2] It is widely prescribed for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders.[1] Accurate and reliable quantification of pantoprazole in biological matrices is crucial for pharmacokinetic assessment and clinical monitoring. This compound is a deuterated analog of pantoprazole and serves as an ideal internal standard for LC-MS/MS analysis due to its similar chemical properties and distinct mass-to-charge ratio, ensuring high accuracy and precision.[1][3] This application note presents a validated LC-MS/MS method for the determination of pantoprazole in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Pantoprazole sodium reference standard (≥99% purity)

-

This compound (≥99% deuterated forms)[1]

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Ammonium acetate

-

Formic acid

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatography: Shimadzu UFLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm, or equivalent[4]

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Zorbax SB-C18, 4.6 mm x 75 mm, 3.5 µm[4] |

| Mobile Phase | 10 mM Ammonium Acetate (pH 7.10) : Acetonitrile (30:70, v/v)[4] |

| Flow Rate | 0.6 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 4.5 minutes[5] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM)[6][7] |

| MRM Transition (Pantoprazole) | m/z 384.2 → 200.1[4] |

| MRM Transition (this compound) | m/z 390.1 → 206.0[8] |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of pantoprazole and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the pantoprazole stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 5, 10, 50, 100, 500, 1000, 2500, and 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 15, 750, and 4000 ng/mL).

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

Results and Discussion

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The validation parameters included linearity, sensitivity, accuracy, precision, recovery, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5-5000 ng/mL for pantoprazole in human plasma.[6] A correlation coefficient (r²) of >0.999 was consistently achieved. The lower limit of quantification (LLOQ) was established at 5 ng/mL.[6]

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 15 | 1.54[4] | 2.86[4] | 98.2[6] | 97.9[6] |

| Medium | 750 | 1.25 | 2.15 | 99.1 | 98.5 |

| High | 4000 | 1.13[4] | 1.76[4] | 101.2 | 100.8 |

Recovery

The extraction recovery of pantoprazole from human plasma was determined at three QC levels. The mean recovery was found to be greater than 77%.[6]

Stability

Pantoprazole was found to be stable in human plasma under various storage conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[4]

Visualizations

Caption: Mechanism of Action of Pantoprazole.

Caption: Experimental Workflow for Pantoprazole Analysis.